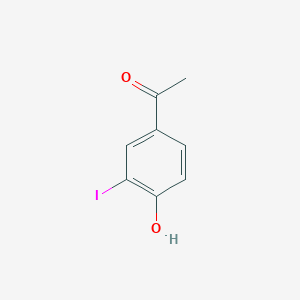

1-(4-Hydroxy-3-iodophenyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRAJHOOMLHHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359985 | |

| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62615-24-1 | |

| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62615-24-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Iodides in Advanced Organic Synthesis and Functional Material Development

Aryl iodides are a class of organic compounds characterized by an iodine atom directly attached to an aromatic ring. fiveable.me They are highly valued as synthetic intermediates due to the nature of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making aryl iodides highly reactive in a variety of transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me

One of the most prominent applications of aryl iodides is in transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Stille couplings utilize aryl iodides as key substrates to construct complex molecular architectures from simpler precursors. fiveable.menih.gov The C-I bond is readily activated by palladium, copper, or other metal catalysts, facilitating the coupling with a wide range of organometallic and organic partners. Beyond cross-coupling, aryl iodides participate in metal-iodine exchange reactions, nucleophilic aromatic substitution, and radical reactions, further highlighting their synthetic versatility. fiveable.methieme-connect.comthieme-connect.com

Furthermore, aryl iodides are crucial precursors for the synthesis of hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents. nih.gov In the realm of materials science, the reactivity of aryl iodides is harnessed to create functional polymers and other advanced materials. The ability to introduce various functional groups onto the aromatic ring via the iodo substituent allows for the fine-tuning of the material's electronic, optical, and physical properties.

Overview of Hydroxyacetophenones in Chemical and Biological Research

Hydroxyacetophenones are a class of phenolic compounds that possess a hydroxyl group and an acetyl group attached to a benzene (B151609) ring. They are found in various plant species and have also been synthesized for diverse applications. nih.govregimenlab.com The presence of both a hydroxyl and a ketone group allows for a wide range of chemical modifications, making them valuable synthons in organic synthesis. nih.govresearchgate.net The active methyl group of the acetyl moiety and the reactive phenolic hydroxyl group can participate in numerous condensation and substitution reactions to build more complex structures, such as chalcones and flavones. researchgate.netsciensage.info

In biological and medicinal chemistry, hydroxyacetophenone derivatives have demonstrated a broad spectrum of activities. nih.govacgpubs.org For example, certain derivatives have shown antimicrobial, anti-inflammatory, antioxidant, and antifungal properties. regimenlab.comacgpubs.orgresearchgate.netnih.gov The antioxidant activity is often attributed to the phenolic hydroxyl group, which can neutralize free radicals. regimenlab.com The anti-inflammatory effects of some hydroxyacetophenones have been linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2). regimenlab.comnih.gov Moreover, their potential as tyrosinase inhibitors has been explored for applications in skin lightening and treating hyperpigmentation. acs.org The structural motif of hydroxyacetophenone is a key component in many biologically active natural products and synthetic compounds. nih.gov

Current Research Frontiers and Unexplored Avenues Pertaining to 1 4 Hydroxy 3 Iodophenyl Ethanone

Regioselective Iodination Strategies of Phenolic Acetophenones

The introduction of an iodine atom onto the aromatic ring of phenolic acetophenones, specifically at the position ortho to the hydroxyl group, requires precise control of reaction conditions. The hydroxyl group is a potent activating group and ortho, para-director, while the acetyl group is a meta-director and deactivating group. In 4-hydroxyacetophenone, the directing effects of the hydroxyl group overwhelmingly favor substitution at the positions ortho to it (C3 and C5). The challenge lies in achieving mono-iodination selectively at the C3 position.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic substitution is a cornerstone of arene functionalization. For iodination, this typically requires an electrophilic iodine source ("I+"), as molecular iodine (I₂) itself is not electrophilic enough to react with aromatic rings, even activated ones like phenols. dtu.dk Various reagent systems have been developed to generate this electrophilic species in situ.

A highly efficient and mild method for the regioselective mono-iodination of phenols utilizes a system composed of trichloroisocyanuric acid (TCCA), molecular iodine, and wet silica (B1680970) gel (SiO₂). dtu.dknih.gov This approach is noted for its simplicity, use of inexpensive and commercially available reagents, and heterogeneous nature, which facilitates an easy work-up. nih.gov

In this system, TCCA reacts with water adsorbed on the silica gel surface to produce hypochlorous acid (HOCl). The HOCl, a mild oxidizing agent, then reacts with molecular iodine to generate the electrophilic iodinating species, the iodonium (B1229267) ion (I+), in situ. dtu.dknih.gov The wet SiO₂ provides a heterogeneous surface that effectively facilitates the reaction. nih.gov This method has demonstrated high efficacy for various substituted phenols. For instance, a test reaction on 4-hydroxybenzaldehyde, a structurally similar compound to 4-hydroxyacetophenone, resulted in the formation of 4-hydroxy-3-iodobenzaldehyde (B15625) in 98% yield almost immediately at room temperature. dtu.dk The reaction proceeds rapidly and cleanly, often requiring just simple filtration and solvent evaporation for product isolation. dtu.dk

Key Features of TCCA/I₂/Wet SiO₂ System:

| Feature | Description | Reference |

|---|---|---|

| Reagents | Trichloroisocyanuric acid, Iodine (I₂), Wet Silica Gel (50% m/m) | nih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | dtu.dk |

| Conditions | Mild, heterogeneous, room temperature | dtu.dknih.gov |

| Mechanism | In situ generation of I⁺ via oxidation of I₂ by HOCl | dtu.dknih.gov |

| Yield | High (e.g., 98% for 4-hydroxybenzaldehyde) | dtu.dk |

| Work-up | Simple filtration | dtu.dk |

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling as a solid and its ability to act as a source of electrophilic iodine. chegg.com The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst, which activates the N-I bond. chegg.com

The iodination of activated aromatic compounds like phenols and their derivatives with NIS often employs a catalytic amount of a Brønsted or Lewis acid. chegg.com For example, various methoxy- and methyl-substituted aromatic compounds have been effectively iodinated using NIS with a catalytic quantity of trifluoroacetic acid (TFA), achieving excellent yields under mild conditions. chegg.com However, controlling the selectivity can be a challenge. In the case of 4-hydroxybenzaldehyde, iodination with NIS and TFA was found to produce an inseparable mixture of the desired mono-iodinated product and the di-iodinated byproduct, highlighting the high reactivity of the system. Achieving high regioselectivity for mono-iodination on highly activated substrates like 4-hydroxyacetophenone may require careful optimization of reaction parameters such as temperature, reaction time, and the amount of catalyst used.

Reaction Data for NIS Iodination:

| Substrate | Catalyst | Outcome | Reference |

|---|---|---|---|

| Methoxy/methyl-substituted aromatics | Trifluoroacetic acid (catalytic) | Excellent yields, regioselective | chegg.com |

| 4-Hydroxybenzaldehyde | Trifluoroacetic acid | Mixture of mono- and di-iodinated products (43:57 ratio) |

Biomimetic and Enzymatic Iodination Processes

Inspired by natural halogenation processes, biomimetic and enzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. These methods operate under mild conditions, often in aqueous media, reducing the environmental impact.

A green and sustainable approach for the iodination of phenols employs a laccase enzyme as a catalyst. Laccases are multi-copper oxidases that can catalyze the oxidation of phenolic compounds. In this biomimetic process, laccase from sources like Trametes versicolor catalyzes the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the terminal oxidant.

The reaction is typically carried out in an aqueous buffer solution (e.g., acetate (B1210297) buffer, pH 5.0) at room temperature. Air is bubbled through the mixture to supply the oxygen required for the catalytic cycle. This method has been successfully applied to the iodination of 4-hydroxyarylketones. The process is highly chemo- and regioselective, offering a significant advantage over conventional methods that may require toxic oxidants or metal catalysts. The reaction conditions are exceptionally mild, making it compatible with a variety of functional groups.

General Procedure for Laccase-Catalyzed Iodination:

| Component | Role/Condition | Reference |

|---|---|---|

| Enzyme | Laccase from Trametes versicolor | |

| Iodine Source | Potassium Iodide (KI) | |

| Oxidant | Aerial Oxygen (O₂) | |

| Solvent | Acetate Buffer (pH 5.0) with a co-solvent like DMSO | |

| Temperature | Room Temperature |

| Selectivity | High chemo- and regioselectivity for phenolic substrates | |

Information regarding the specific use of selenium tetrachloride as a catalyst for the iodination of phenolic acetophenones with alkali iodides and peroxides is not available in the reviewed scientific literature.

Transition Metal-Catalyzed Routes for Aryl Iodide Formation

The formation of aryl-iodide bonds through transition metal catalysis represents a powerful and versatile strategy in organic synthesis. While direct palladium-catalyzed iodination of 4-hydroxyacetophenone to yield this compound is not extensively documented in readily available literature, the principles of palladium-catalyzed C-H activation and halogenation provide a strong basis for its feasibility.

Palladium-Catalyzed C-I Bond Formation in Acetophenone (B1666503) Derivatives

Palladium-catalyzed reactions are a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org The direct C-H iodination of arenes using a palladium catalyst and an iodine source is an attractive approach as it avoids the need for pre-functionalized starting materials.

In principle, the synthesis of this compound via this method would involve the reaction of 4-hydroxyacetophenone with a suitable iodine source in the presence of a palladium catalyst. The regioselectivity of the iodination would be directed by the electronic and steric properties of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the acetyl group, the iodination is directed to the ortho position (position 3).

While a specific protocol for the palladium-catalyzed iodination of 4-hydroxyacetophenone is not explicitly detailed, related research on palladium-catalyzed C-H iodination of other aromatic compounds provides insights into potential reaction conditions. These reactions often employ a palladium(II) salt, such as palladium(II) acetate, and a variety of iodine sources, including N-iodosuccinimide (NIS) or molecular iodine. The presence of a directing group can enhance the regioselectivity of the reaction. For instance, a palladium-catalyzed C-H iodination of unactivated alkenes has been reported to proceed with high regioselectivity using a picolinamide (B142947) directing group. nih.gov

Hypervalent iodine reagents can also be employed in palladium-catalyzed reactions, acting as both an oxidant and a source of the functional group. nih.gov For example, palladium-catalyzed C-H acetoxylation of arenes has been achieved using PhI(OAc)₂. nih.gov A similar strategy could potentially be adapted for iodination.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgeurekalert.org In the context of synthesizing this compound, this translates to employing environmentally benign reagents, solvents, and reaction conditions.

Several green methods for the iodination of phenols have been reported, which are applicable to the synthesis of the target molecule from 4-hydroxyacetophenone. One such method utilizes potassium iodide as the iodine source and potassium ferrate as an oxidizing agent in water as the solvent. tandfonline.com This approach offers the advantages of using a non-toxic solvent and readily available, less hazardous reagents, leading to good to excellent yields of the iodinated phenols. tandfonline.com

Another green approach involves the use of molecular iodine (I₂) with sodium nitrite (B80452) (NaNO₂) at room temperature. thieme-connect.comelsevierpure.com This method is noted for its mild reaction conditions and regioselective formation of iodinated phenols in significant yields. thieme-connect.comelsevierpure.com The use of hypervalent iodine reagents is also considered a greener alternative to heavy metal-based oxidants in many synthetic transformations. nih.govnsf.gov Strategies are being developed to use these reagents catalytically and to recycle the iodoarene byproducts, further enhancing the sustainability of these methods. eurekalert.orgnih.govnsf.gov

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Scalability

The choice of a synthetic method for this compound depends on several factors, including yield, regioselectivity, cost, safety, and scalability. Below is a comparative analysis of potential methods.

| Synthetic Method | Reagents & Conditions | Synthetic Efficiency (Yield) | Regioselectivity | Scalability & Remarks |

| Electrophilic Iodination | I₂ / Iodic Acid in aqueous ethanol | Good to Excellent | High (ortho to hydroxyl) | Practical and simple procedure. Chemicals are not highly hazardous and are easy to handle. |

| Palladium-Catalyzed C-H Iodination (Hypothetical) | 4-Hydroxyacetophenone, Pd(OAc)₂, Iodine Source (e.g., NIS) | Potentially Moderate to High | Potentially High (ortho-directing group) | Would require optimization of catalyst, ligand, and reaction conditions. May offer high selectivity under mild conditions. |

| Green Method 1 | KI / Potassium Ferrate in Water | Good to Excellent | High (ortho to hydroxyl) | Environmentally benign solvent (water) and less toxic reagents. Suitable for sustainable synthesis. tandfonline.com |

| Green Method 2 | I₂ / NaNO₂ at room temperature | Significant Yields | High (ortho to hydroxyl) | Mild reaction conditions and a green reagent system. thieme-connect.comelsevierpure.com |

Detailed Research Findings:

Electrophilic Iodination with Iodine and Iodic Acid: This method has been reported as a practical and regioselective method for the iodination of hydroxy aromatic ketones. The reaction proceeds at a mild temperature (35-40 °C) and provides the ortho-iodinated product with high selectivity when the para position is blocked.

Green Iodination with KI/Potassium Ferrate: This aqueous method provides a safe and environmentally friendly alternative to traditional methods that use hazardous organic solvents. The reaction proceeds at room temperature and gives good to excellent yields of the desired iodophenols. tandfonline.com

Green Iodination with I₂/NaNO₂: This system offers a mild and efficient route to iodinated phenols at room temperature, avoiding the need for harsh reagents or high temperatures. thieme-connect.comelsevierpure.com

Palladium-Catalyzed C-H Iodination: While a specific, optimized protocol for this compound is not readily found, the general principles of palladium-catalyzed C-H functionalization suggest it as a viable, albeit more complex, route. Such methods often offer high regioselectivity and functional group tolerance but may require more expensive catalysts and ligands. The development of such a method would likely focus on achieving high turnover numbers and minimizing catalyst loading to be economically viable on a larger scale.

Applications as a Versatile Building Block in Complex Molecular Synthesis

The unique substitution pattern of this compound, featuring an electron-donating hydroxyl group and an electron-withdrawing acetyl group ortho and para to a reactive carbon-iodine bond, provides a powerful handle for sophisticated molecular engineering. This arrangement allows for selective and high-yielding transformations, making it an ideal starting material for the synthesis of complex molecules.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govdntb.gov.ua The aryl iodide functionality in this compound serves as an excellent electrophilic partner in a multitude of these transformations.

The Sonogashira cross-coupling reaction, which pairs an aryl halide with a terminal alkyne, is a powerful method for forming C(sp²)–C(sp) bonds. wikipedia.orgnih.govub.edu For this compound, this reaction proceeds efficiently, yielding o-hydroxyarylalkyne intermediates. These intermediates are pivotal precursors for various heterocyclic systems.

Arylalkynes and Benzofurans: The direct Sonogashira coupling of this compound with various terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, produces 1-(4-hydroxy-3-(alkyn-1-yl)phenyl)ethanones. These resulting arylalkynes can then undergo intramolecular cyclization to furnish substituted benzofurans. nih.govnih.gov This cyclization, often promoted by the same catalytic system or by changing reaction conditions (e.g., solvent polarity), involves the nucleophilic attack of the phenolic oxygen onto the alkyne, activated by the palladium catalyst. wikipedia.orgnih.gov Microwave-assisted, one-pot procedures have been developed to streamline this process, allowing for the synthesis of 2,3-disubstituted benzofurans in good to excellent yields from o-iodophenols. nih.gov

Indoles: While benzofurans are formed directly from the phenolic starting material, the synthesis of indoles requires the nitrogen analogue, an o-iodoaniline. Methodologies like the Larock indole (B1671886) synthesis demonstrate the palladium-catalyzed heteroannulation of o-haloanilines with alkynes to form 2,3-disubstituted indoles. nih.govnih.govresearchgate.net A synthetic route starting from this compound would first involve the conversion of the hydroxyl group to an amine or a protected amine. Following this, a Sonogashira coupling with a terminal alkyne would generate the key o-aminoarylalkyne intermediate. This intermediate can then undergo a palladium-catalyzed intramolecular cyclization to afford the indole core. researchgate.netbeilstein-journals.org Alternatively, a two-step approach involves the Sonogashira coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization promoted by iodine to yield 3-iodoindoles, which can be further functionalized. beilstein-journals.org

| Reaction | Substrates | Catalyst System | Product | Ref. |

| Benzofuran Synthesis | o-Iodophenol, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,3-Disubstituted Benzofuran | nih.gov |

| Indole Synthesis | N,N-Dialkyl-o-iodoaniline, Terminal Alkyne | Pd(0)/Cu(I) then I₂ | 3-Iodoindole | beilstein-journals.org |

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, K₂CO₃, LiCl | 2,3-Disubstituted Indole | nih.gov |

The synthesis of indene and indanone frameworks, which are present in numerous biologically active compounds, can be achieved from o-haloaryl precursors. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a powerful method for constructing indanones. beilstein-journals.org Starting with this compound, a Heck or Sonogashira reaction can be used to install an unsaturated side chain. The resulting intermediate can then undergo an intramolecular palladium-catalyzed cyclization to form the five-membered ring of the indene or indanone system. For example, coupling with an alkyne followed by a cobalt- or gold-catalyzed cyclization of the resulting o-alkynylaryl ketone can lead to substituted indenones. researchgate.net The regioselectivity of these cyclizations is often high, providing a reliable route to specifically substituted indene derivatives.

| Reaction Type | Starting Material Precursor | Catalyst | Product Type | Ref. |

| Carbonylative Cyclization | Unsaturated Aryl Iodide | Palladium Catalyst | Indanone | beilstein-journals.org |

| Cascade Cyclization | 2-Alkynylarylketone | Gold or Cobalt Catalyst | Indenone | researchgate.net |

| Tandem Cyclization | Indenone-allenyne intermediate | Palladium Catalyst | Indenofluorene |

A more advanced transformation involving aryl iodides is the palladium-catalyzed tandem reaction with strained alkenes, such as diazabicyclic alkenes (e.g., derivatives of 7-azabenzonorbornadiene). wikipedia.org This reaction typically proceeds through a Catellani-type mechanism where the aryl iodide first undergoes oxidative addition to a Pd(0) catalyst. The resulting arylpalladium(II) species then coordinates to the diazabicyclic alkene, followed by migratory insertion. This step leads to the ring-opening of the strained bicyclic system. The resulting intermediate can then undergo a subsequent intramolecular ring-closing reaction, often trapping an appended functional group, to generate complex polycyclic structures. The this compound is an ideal substrate for initiating such a cascade, with the aryl iodide providing the entry point for the palladium catalyst, leading to novel cyclopentene-annulated heterocycles. nih.gov

Palladium(II) catalysis enables the [3+2] heteroannulation of o-iodophenols with non-conjugated alkenes, providing direct access to valuable 2,3-dihydrobenzofuran (B1216630) core structures. In this reaction, a directing group on the alkene substrate facilitates an initial oxypalladation step, which is followed by intramolecular oxidative addition of the aryl iodide and subsequent reductive elimination to furnish the product. This process is known to proceed in an anti-selective fashion and tolerates a wide variety of functional groups on both coupling partners. Employing this compound in this transformation with a suitable cyclic alkene would lead to the stereoselective formation of complex, fused, or spirocyclic dihydrobenzofuran derivatives, highlighting the utility of this building block in constructing three-dimensional molecular frameworks.

| Reaction | Key Substrates | Catalyst | Key Features | Product | Ref. |

| [3+2] Heteroannulation | o-Iodophenol, Non-conjugated Alkenyl Amide | Pd(OAc)₂ | Anti-selective, Directed Oxypalladation | 2,3-Dihydrobenzofuran |

Coumarins are a significant class of heterocycles with diverse biological activities. A powerful method for their synthesis is the palladium-catalyzed carbonylative annulation of o-iodophenols with internal alkynes. researchgate.net This reaction involves the coupling of the o-iodophenol, an alkyne, and carbon monoxide (at atmospheric pressure) in a single step. The mechanism is believed to involve oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkyne and then carbon monoxide, and finally, a ring-closing reductive elimination that forms the coumarin (B35378) lactone ring. Using this compound as the starting phenol (B47542) allows for the synthesis of coumarins bearing an acetyl group at the 6-position, providing a scaffold that can be further elaborated. This method offers a direct and efficient route to a variety of substituted coumarins in good yields. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Carbazole (B46965) Synthesis via Cross-Coupling with Silylaryl Triflates

The carbazole framework is a significant heterocyclic motif found in numerous biologically active compounds. researchgate.net An efficient strategy for synthesizing carbazoles and related structures like dibenzofurans involves a one-pot, two-step process utilizing ortho-iodoanilines or ortho-iodophenols and silylaryl triflates. nih.gov this compound serves as a key reactant in the preparation of carbazoles through a method that involves cross-coupling with silylaryl triflates, followed by a palladium-catalyzed cyclization. sigmaaldrich.com

The general procedure begins with the reaction of an o-iodophenol derivative with a silylaryl triflate in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), in a solvent like acetonitrile. This initial step forms an O-arylated intermediate. nih.gov Following this, the addition of a palladium catalyst, for instance, a combination of palladium(II) acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), initiates an intramolecular cyclization. nih.gov This cyclization cascade, driven by the palladium catalyst, ultimately yields the dibenzofuran (B1670420) ring system. nih.gov A similar pathway starting from o-iodoanilines produces carbazoles. nih.gov The reaction demonstrates good to excellent yields and benefits from the commercial availability or straightforward synthesis of the starting materials. nih.gov

To illustrate the scope of this transformation for related substrates, the synthesis of various dibenzofurans from o-iodophenols and silylaryl triflates has been reported with moderate to good yields. nih.gov

Table 1: Synthesis of Dibenzofurans via Cross-Coupling of o-Iodophenols with Silylaryl Triflates

| Entry | o-Iodophenol Derivative | Silylaryl Triflate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | o-Iodophenol | 1a | Dibenzofuran | 70 |

| 2 | o-Iodophenol | 1c | 2-Methyldibenzofuran | 67 |

| 3 | 4-Methyl-2-iodophenol | 1a | 2-Methyldibenzofuran | 75 |

| 4 | 4-Methyl-2-iodophenol | 1c | 2,7-Dimethyldibenzofuran | 71 |

| 5 | 4-tert-Butyl-2-iodophenol | 1a | 2-tert-Butyldibenzofuran | 78 |

Data sourced from a study on the synthesis of carbazoles and dibenzofurans. nih.gov

Highly Regioselective Synthesis of Spirocyclic Compounds

Spiro compounds, characterized by two rings linked by a single common atom, are prevalent in many natural products and exhibit a wide range of biological activities. nih.gov Their unique three-dimensional and conformationally rigid structures make them attractive targets in drug discovery, though their synthesis can be challenging. nih.gov

This compound is documented as a reactant for the highly regioselective synthesis of spirocyclic compounds. sigmaaldrich.com This is achieved through a palladium-catalyzed intermolecular tandem reaction. While the specific details of the reaction involving this compound are proprietary to specific research, the general synthesis of spirocycles often relies on multicomponent domino reactions. nih.govbeilstein-journals.org These reactions, which can be promoted by various catalysts, allow for the construction of complex molecular architectures from simple starting materials in a single step, enhancing efficiency and atom economy. beilstein-journals.org

Functional Group Interconversions Involving the Acetophenone and Phenolic Moieties

The acetophenone and phenolic functional groups in this compound provide avenues for various chemical modifications. The phenolic hydroxyl group can undergo standard transformations such as conversion to sulfonate esters (e.g., tosylates, mesylates, or triflates) by reacting with the corresponding sulfonyl chlorides. vanderbilt.edu These sulfonate esters are excellent leaving groups. The hydroxyl group can also be converted into a halide. vanderbilt.edu

The acetyl group (acetophenone moiety) also offers multiple reaction possibilities. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu It can also be converted to an oxime through reaction with hydroxylamine, or it can undergo dehydration to a nitrile under specific conditions. vanderbilt.edu These interconversions allow for the synthesis of a diverse range of derivatives from the parent molecule, expanding its utility in synthetic chemistry.

Mechanisms of C-I Bond Activation in Organic Transformations

The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in many catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. vanderbilt.edu The activation of the C-I bond in this compound is a critical step in reactions such as Sonogashira couplings, carbonylative annulations, and intramolecular cyclizations. sigmaaldrich.com

In the context of the palladium-catalyzed synthesis of heterocycles like carbazoles and dibenzofurans, the mechanism typically begins with the oxidative addition of the aryl iodide (C-I bond) to a low-valent palladium(0) species. nih.gov This step involves the insertion of the palladium atom into the C-I bond, forming a square planar palladium(II) intermediate. This organopalladium complex is the key activated species that subsequently undergoes further reactions, such as migratory insertion or reductive elimination, to form the final product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. The relatively low bond dissociation energy of the C-I bond facilitates this initial oxidative addition, often allowing the reaction to proceed under milder conditions compared to analogous aryl bromides or chlorides.

Derivatization Chemistry and Analogue Development Based on the 1 4 Hydroxy 3 Iodophenyl Ethanone Scaffold

Synthesis of Substituted Chalcones Bearing the 1-(4-Hydroxy-3-iodophenyl)ethanone Moiety

Chalcones, which are 1,3-diaryl-2-propen-1-one compounds, represent a key class of intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. fabad.org.tr The synthesis of chalcones bearing the this compound moiety is typically achieved through the Claisen-Schmidt condensation reaction. nih.gov This base-catalyzed reaction involves the condensation of the starting acetophenone (B1666503) with a variety of substituted aromatic aldehydes. nih.gov

The general procedure involves dissolving this compound and a selected aromatic aldehyde in a solvent such as ethanol. A base, commonly a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture. nih.gov The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. scispace.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by acidifying the reaction mixture and adding water, then purified by filtration and recrystallization. innovareacademics.in

The true versatility of the Claisen-Schmidt condensation lies in the ability to systematically modify the structure of the resulting chalcone (B49325). By employing a diverse library of aromatic aldehydes, a wide array of chalcone derivatives can be synthesized, each with unique electronic and steric properties. The "B" ring of the chalcone (originating from the aldehyde) can be substituted with various electron-donating groups (e.g., methoxy, dimethylamino) or electron-withdrawing groups (e.g., nitro, chloro), which in turn influences the properties of the entire molecule. nih.govacs.org

The structural elucidation of these newly synthesized chalcones is a critical step and is routinely performed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups. Characteristic peaks include the stretching of the α,β-unsaturated carbonyl group (C=O) and the C=C double bond of the enone system. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure. ¹H NMR is used to confirm the presence and coupling of the vinylic protons of the propenone bridge, as well as the substitution patterns on the aromatic rings. ¹³C NMR helps in identifying all the carbon atoms in the molecule. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming that the desired product has been formed. innovareacademics.in

Through these methods, the precise structure of each chalcone derivative can be confidently established.

Formation of Nitrogen and Sulfur Heterocycles from Related Precursors

Chalcones are not only significant in their own right but also serve as valuable precursors for the synthesis of various heterocyclic compounds. fabad.org.trnih.gov The α,β-unsaturated ketone moiety is a Michael acceptor, making it susceptible to nucleophilic attack, which is the basis for many cyclization reactions to form five- or six-membered rings containing heteroatoms like nitrogen and sulfur. derpharmachemica.com

A notable class of heterocycles accessible from chalcone precursors are the 1,3-thiazines. These six-membered rings containing one nitrogen and one sulfur atom are of significant interest in medicinal chemistry. derpharmachemica.com The synthesis of 1,3-thiazine derivatives from chalcones derived from this compound can be achieved by reacting the chalcone with a sulfur- and nitrogen-containing reagent, such as thiourea (B124793). derpharmachemica.com

In a typical reaction, the chalcone derivative is refluxed with an equimolar amount of thiourea in an alcoholic solvent, with a catalytic amount of a base like sodium hydroxide. derpharmachemica.com The reaction proceeds via a Michael addition of the thiourea to the enone system of the chalcone, followed by an intramolecular condensation and dehydration to form the stable 1,3-thiazine ring. The resulting solid can be isolated by pouring the cooled reaction mixture into ice water, followed by filtration and recrystallization. derpharmachemica.com This synthetic route provides an efficient method for converting the chalcone scaffold into more complex heterocyclic systems.

Design and Synthesis of Flavonol Derivatives and Their Analogues

Flavonols are a class of flavonoids that are synthesized in nature from chalcone precursors. fabad.org.tr In the laboratory, the synthesis of flavonols and their analogues can be achieved from appropriate 2'-hydroxychalcone (B22705) precursors through the Algar-Flynn-Oyamada (AFO) reaction. fabad.org.tr This reaction involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide. nih.gov

For the this compound scaffold to be utilized in flavonol synthesis, it would first need to be converted into a 2'-hydroxychalcone analogue. The direct precursor required for the AFO reaction is a chalcone with a hydroxyl group on the A-ring at the C2' position (ortho to the carbonyl group). rsc.org Once the suitable 2'-hydroxychalcone is obtained, it is treated with hydrogen peroxide in a basic medium (e.g., NaOH in methanol). nih.gov The reaction proceeds in an ice bath, and upon completion, the mixture is acidified to precipitate the flavonol product, which is then purified. nih.gov This synthetic strategy allows for the conversion of the chalcone framework into the core structure of flavonols.

Structure-Reactivity and Structure-Property Relationships in Derivatized Series

For instance, the presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or halides) on the B-ring can alter the electron density across the α,β-unsaturated system. nih.gov This, in turn, affects the reactivity of the chalcone in subsequent reactions. A more electron-deficient double bond would be more susceptible to Michael addition, potentially leading to higher yields or faster reaction times in the synthesis of heterocyclic derivatives like 1,3-thiazines.

Biomedical and Radiopharmaceutical Research Applications

Utilization as a Precursor in Drug Discovery and Medicinal Chemistry

In medicinal chemistry, 1-(4-Hydroxy-3-iodophenyl)ethanone is a key building block for creating more complex molecules. The presence of multiple functional groups on its structure enables chemists to use it as a scaffold to construct libraries of compounds for biological screening.

The chemical reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. sigmaaldrich.com Heterocycles are core structures in many pharmaceuticals, and their synthesis is a major focus of medicinal chemistry. ijper.org For example, the acetyl group can be a starting point for condensation reactions to form rings, and the phenolic hydroxyl group can be modified to alter the molecule's properties. Research has demonstrated its use as a reactant in the preparation of complex structures like cyclopentene-fused benzofurans and indoles through palladium-catalyzed tandem reactions. sigmaaldrich.com

Derivatives synthesized from precursors like this compound are investigated for their potential to inhibit enzymes involved in disease processes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. mdpi.comnih.gov The goal is to increase levels of the neurotransmitter acetylcholine. mdpi.com Researchers synthesize novel compounds, such as benzothiazolone derivatives and lupinine (B175516) triazole derivatives, and test their ability to inhibit these enzymes. nih.govmdpi.com For instance, studies have identified benzothiazolone derivatives that show selective and potent inhibition of BChE, with some compounds acting as reversible and noncompetitive inhibitors. mdpi.com Similarly, certain lupinine derivatives have demonstrated mixed-type AChE inhibitory activity. nih.gov The development of such inhibitors often involves creating structures that can interact with specific sites on the enzymes, like the peripheral anionic site (PAS), which can also influence processes like β-amyloid aggregation. mdpi.com

β-Secretase (BACE1): This enzyme is crucial in the formation of amyloid-β peptide (AβP), the main component of amyloid plaques in Alzheimer's disease. nih.gov Inhibiting β-secretase is a major therapeutic goal to reduce AβP production. nih.gov Research focuses on developing compounds that can block the enzyme's active site. This includes creating specific antibodies that target the cleavage site on the amyloid precursor protein (APP) to prevent BACE1 from binding and cleaving it, thereby reducing both intracellular and extracellular AβP levels. nih.gov Other strategies involve designing small molecules that act as inhibitors of the enzyme's activity. wipo.int

The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. nih.gov Heterocyclic compounds derived from various precursors have shown significant promise.

Scientists synthesize series of new compounds, such as those containing thiophene (B33073) or 1,3,4-oxadiazole (B1194373) rings, and evaluate their activity against a range of bacteria and fungi. nih.govresearchgate.netnih.gov For example, certain newly synthesized pyrazolylpyridine derivatives have demonstrated variable antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov Indole-containing oxime ether derivatives have also been synthesized and shown to have good to moderate activity against drug-resistant S. aureus, including MRSA and VRSA strains. nih.gov The antimicrobial potential of these synthesized analogues is often assessed by determining their minimum inhibitory concentration (MIC) against various microbial strains. nih.govresearchgate.net

| Compound Class | Precursor Type | Target Organisms | Observed Activity | Citation |

|---|---|---|---|---|

| Indole-oxime ethers | Indole (B1671886) ethanone | Staphylococcus aureus (including MRSA, VRSA) | Potent activity with MIC values of 1-4 µg/mL for the most active compound. | nih.gov |

| Pyrazolylpyridines | Pyrazole-carboxaldehyde | S. aureus, B. subtilis (Gram-positive) | Variable antibacterial activity. Ineffective against tested Gram-negative bacteria. | nih.gov |

| 1,3,4-Oxadiazoles | Various aryl precursors | P. aeruginosa, S. aureus, B. subtilis, E. coli | Broad antimicrobial activity, with some derivatives stronger than ampicillin. | nih.gov |

Heterocyclic compounds are a cornerstone of modern medicinal chemistry due to their wide range of physiological activities. nih.gov Derivatives synthesized from aromatic precursors are frequently evaluated for a broad spectrum of biological effects.

Anticancer Potential: Many FDA-approved anticancer drugs contain heterocyclic rings. ijper.org Researchers synthesize and test various heterocyclic derivatives, such as those containing 1,3,4-thiadiazole (B1197879), 1,4-dihydropyridine, or furan (B31954) moieties, for their ability to inhibit the growth of cancer cell lines. nih.govmdpi.commdpi.com For example, certain 4-aryl-1,4-dihydropyridines have shown cytotoxicity against human cervical (HeLa) and breast (MCF-7) cancer cells, with some demonstrating selectivity over normal fibroblast cells. mdpi.com Similarly, hydroquinone-chalcone-pyrazoline hybrids have been developed, with some showing significant antiproliferative activity against breast cancer cell lines. mdpi.com The mechanism of action is also investigated, with some compounds believed to target specific proteins like caspase 8. nih.gov

Antiviral Potential: The emergence of viral infections necessitates the urgent development of new antiviral drugs. nih.gov Heterocyclic compounds, including derivatives of indole, triazole, and thiadiazole, are a major focus of this research. nih.govresearchgate.net These compounds are tested for their ability to inhibit the replication of various viruses, such as influenza virus, herpes simplex virus (HSV-1), and human immunodeficiency virus (HIV). nih.govresearchgate.netnih.gov For instance, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of the human ATPase/RNA helicase DDX3X, which is involved in the replication of HIV and other viruses, showing inhibitory activities in the low micromolar range. researchgate.net

| Heterocyclic Class | Biological Activity | Target/Cell Line | Key Finding | Citation |

|---|---|---|---|---|

| 1,4-Dihydropyridines | Anticancer | HeLa, MCF-7 | Symmetric derivatives showed cytotoxicity with IC50 values in the low micromolar range. | mdpi.com |

| 1,3,4-Thiadiazoles | Anticancer | MCF-7, MDA-MB-231 | Weak anticancer activity; in silico studies suggest caspase 8 as a possible target. | nih.gov |

| 1,3,4-Thiadiazoles | Antiviral (Anti-HIV) | DDX3X enzyme | Inhibitory activities in the low micromolar range against HIV-1. | researchgate.net |

| Azolo[5,1-с] ijper.orgnih.govemanresearch.orgtriazines | Antiviral | Influenza virus | A derivative with a methylsulfanyl substituent showed moderate anti-influenza activity. | nih.gov |

Radiochemical Applications in Nuclear Medicine

The presence of an iodine atom in this compound makes it particularly useful in the field of nuclear medicine for the development of radiolabeled imaging agents.

Radioiodination is a common method for labeling molecules with radioactive iodine isotopes (e.g., Iodine-123, Iodine-124, Iodine-125, Iodine-131) for use in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radionuclide therapy. nih.gov Molecules containing a stable iodine atom, such as this compound, can serve as precursors for producing radiolabeled tracers.

The synthesis can be achieved through isotopic exchange, where the non-radioactive iodine atom on the phenyl ring is replaced with a radioactive one. This is typically done using a source of radioactive iodide (Na*I) and an oxidizing agent to facilitate an electrophilic substitution reaction on the activated aromatic ring. nih.gov The resulting radiolabeled molecule retains the biological properties of the original compound, allowing it to be used as a tracer to visualize and quantify biological processes in vivo. nih.gov For example, if a drug molecule derived from this precursor is known to bind to a specific receptor in the brain, its radiolabeled version can be used to image the distribution of that receptor using PET or SPECT.

Diagnostic and Therapeutic Potential of Iodine-125 and Iodine-131 Labeled Derivatives

Following an extensive review of publicly available scientific literature and databases, it has been determined that there is no specific research detailing the diagnostic or therapeutic potential of Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) labeled derivatives of the compound this compound.

Searches for preclinical or clinical studies, including the synthesis, radiolabeling, and biological evaluation of such derivatives for applications in nuclear medicine, yielded no relevant results. The scientific community has not published findings on the use of [¹²⁵I]this compound or [¹³¹I]this compound for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for targeted radionuclide therapy.

Consequently, there is no data available to generate the requested detailed research findings or data tables on this specific subject. The exploration of other radioiodinated compounds is documented, but the focus of this article remains strictly on this compound and its radioiodinated derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(4-Hydroxy-3-iodophenyl)ethanone, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR Analysis for Assignment of Chemical Shifts and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are characteristic of the electronic environment and connectivity of the nuclei.

In a typical ¹H NMR spectrum, the aromatic protons exhibit distinct signals in the downfield region due to the deshielding effects of the benzene (B151609) ring and its substituents. The acetyl group's methyl protons appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for all carbon atoms, including the quaternary carbons which are not observed in the ¹H NMR spectrum. The carbonyl carbon of the acetyl group and the carbon atoms attached to the hydroxyl and iodine substituents show characteristic downfield shifts.

¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~2.5 (s, 3H) | ~26.0 |

| C=O | - | ~196.0 |

| Ar-H (ortho to C=O) | ~7.8 (d, J ≈ 8.5 Hz, 1H) | ~130.0 |

| Ar-H (meta to C=O) | ~7.9 (dd, J ≈ 8.5, 2.0 Hz, 1H) | ~138.0 |

| Ar-H (ortho to -OH) | ~7.0 (d, J ≈ 8.5 Hz, 1H) | ~115.0 |

| Ar-C-I | - | ~86.0 |

| Ar-C-OH | - | ~158.0 |

| Ar-C-C=O | - | ~131.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound by analyzing the vibrational modes of its chemical bonds.

The IR spectrum of this compound typically displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak around 1670 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. Additional bands in the fingerprint region (below 1500 cm⁻¹) provide further evidence of the aromatic ring and C-I bond vibrations. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C-C stretching and C-H bending vibrations are typically strong and well-defined.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Carbonyl C=O | Stretching | ~1670 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Bending | 900-675 |

| C-I | Stretching | ~500-600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the compound's molecular weight. nih.gov For this compound, the exact mass is approximately 261.9491 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule include the loss of a methyl group ([M-15]⁺) from the acetyl moiety and the cleavage of the acyl group, resulting in a fragment corresponding to the iodinated phenol (B47542).

Characteristic Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | ~262 | Molecular Ion |

| [M-CH₃]⁺ | ~247 | Loss of a methyl group |

| [M-COCH₃]⁺ | ~219 | Loss of the acetyl group |

Chromatographic Techniques for Separation, Purification, and Purity Profiling (e.g., Flash Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the compound. A suitable solvent system allows for the separation of the product from starting materials and byproducts based on their differential adsorption to the stationary phase.

Flash Chromatography is a preparative technique used for the purification of larger quantities of the compound. By applying pressure to force the solvent through a column of silica (B1680970) gel, a rapid and efficient separation of this compound from impurities can be achieved. rsc.org The selection of an appropriate eluent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is crucial for successful purification. rsc.org

High-Performance Liquid Chromatography (HPLC) can be employed for highly accurate purity profiling. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common method for analyzing such compounds. sielc.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-(4-hydroxy-3-iodophenyl)ethanone. These methods model the electronic behavior of the molecule, which governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Key electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are also derived from DFT calculations. The MEP map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. In related acetophenone (B1666503) studies, the MEP has been used to identify the basic properties of the molecule. nih.gov

Analysis of Frontier Molecular Orbitals (FMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap indicates higher stability. For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing iodo and acetyl groups on the phenyl ring would significantly influence the energies of these frontier orbitals. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These global reactivity descriptors provide a framework for predicting how the molecule will interact with other chemical species.

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors, derived from theoretical calculations, offer a quantitative measure of the reactivity of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in different environments, such as in a solvent or interacting with other molecules. nih.gov

This technique is crucial for exploring the conformational landscape, identifying the most stable and frequently occurring shapes of the molecule. nih.gov For this compound, MD simulations can elucidate the rotational freedom around the single bonds, such as the bond connecting the acetyl group to the phenyl ring, and the orientation of the hydroxyl group. Understanding these conformational preferences is vital as they can influence the molecule's biological activity and physical properties. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding with solvent molecules, which is essential for predicting its behavior in solution. mdpi.com

Intermolecular Interaction Analysis in Solid State and Solution

The way molecules of this compound pack together in a crystal lattice or interact in solution is determined by a variety of non-covalent forces. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in the solid state. researchgate.netresearchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighboring molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

Complementary to the 3D surface are 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. researchgate.netresearchgate.net The shape and features of the fingerprint plot provide a quantitative breakdown of the different types of atomic contacts. For an iodinated compound like this, one would expect to see significant contributions from various interactions. iucr.orgnih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

| H···H | ~40% | Represents the most abundant, though generally weak, van der Waals interactions. nih.gov |

| O···H / H···O | ~25% | Indicates the presence of hydrogen bonds, likely involving the hydroxyl and carbonyl groups. researchgate.net |

| C···H / H···C | ~18% | van der Waals interactions involving carbon and hydrogen atoms. nih.gov |

| I···H / H···I | ~10% | Highlights interactions involving the iodine atom, which can be significant due to its size and polarizability. nih.goviucr.org |

| I···I | ~5% | Possible halogen bonding or other close contacts between iodine atoms. iucr.orgnih.gov |

| C···C | ~2% | Can indicate π-π stacking interactions between the aromatic rings. nih.gov |

This analysis provides a detailed picture of the forces that govern the crystal packing of this compound.

Molecular Docking Studies for Ligand-Target Recognition and Binding Mechanisms in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various biological targets. For instance, related acetophenone derivatives have been studied as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. rsc.org

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, and to rank different binding poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, the hydroxyl and carbonyl groups of the molecule would be strong candidates for forming hydrogen bonds, while the iodophenyl ring could engage in hydrophobic or halogen-bonding interactions. These insights are crucial for understanding ligand-target recognition and for the rational design of more potent and selective analogs.

Future Research Directions and Translational Perspectives

Innovations in Green and Sustainable Synthetic Chemistry for 1-(4-Hydroxy-3-iodophenyl)ethanone

The pursuit of environmentally benign chemical processes has spurred significant innovation in the synthesis of aromatic ketones like this compound. Traditional methods for acylating aromatic compounds often rely on metal halides, which are associated with low activity, non-regenerability, and the generation of substantial waste. in-part.com These processes can also involve toxic, volatile, and corrosive halide compounds, posing environmental and handling challenges. in-part.com

Future research is increasingly focused on developing efficient, sustainable, and cost-effective alternatives. Key advancements include the use of advanced ionic liquid-based catalyst compositions that are free of metal halides. in-part.com These catalysts are non-toxic, stable in the presence of moisture, and can be easily recovered and recycled. in-part.com This approach has demonstrated high conversion rates (over 99.9%) and selectivity (over 95%) under mild reaction conditions, which minimizes waste and reduces the need for excess reagents. in-part.com The tunable acidity of these catalysts also allows for customized product selectivity, making the process versatile for various industrial applications. in-part.com

Another promising green approach is the use of visible-light-induced aerobic C-H oxidation. chemistryviews.org This method employs a photocatalytic process with a photosensitizer like cerium chloride (CeCl₃), an additive such as polyethylene (B3416737) glycol 4000 (PEG 4000), and water as the solvent. chemistryviews.org The reaction proceeds under blue light and an air atmosphere, using readily available and inexpensive oxygen as the oxidant. chemistryviews.org This process is conducted at room temperature, highlighting its mild conditions and environmental friendliness. chemistryviews.org

Furthermore, laccase-catalyzed iodination presents a sustainable method for producing iodophenols. rsc.org This enzymatic approach uses potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant, with water being the only byproduct. rsc.org Laccases operate under mild conditions in aqueous systems, offering a green alternative to traditional iodination methods that often employ hazardous and expensive reagents. rsc.org

The development of waste-free oxidation processes, such as using gaseous nitrogen dioxide to oxidize benzylic alcohols to aromatic aldehydes, also points towards more sustainable synthetic routes for precursors to aromatic ketones. nih.gov

Expanded Role in Catalysis and Organometallic Chemistry Beyond Established Reactions

The unique structural features of this compound, specifically the presence of iodo and hydroxyl functional groups, position it as a versatile building block in catalysis and organometallic chemistry. Its utility has been demonstrated as a reactant in several palladium-catalyzed reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These include the preparation of cyclopentene (B43876) fused benzofurans and indoles, the highly regioselective synthesis of spirocyclic compounds, and the regioselective synthesis of indene (B144670) derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Future research is poised to expand upon these established applications. The iodo-substituent, in particular, makes the compound an excellent candidate for various cross-coupling reactions, a cornerstone of modern organometallic chemistry. The reactivity of the carbon-iodine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, opening avenues for the synthesis of complex molecular architectures.

Beyond its role as a substrate, the phenolic hydroxyl group offers a site for modification, potentially allowing for the creation of novel ligands for catalytic applications. For instance, the hydroxyl group could be derivatized to create bidentate or polydentate ligands that can coordinate with various transition metals. These new organometallic complexes could then be explored as catalysts in a wide range of organic transformations.

Furthermore, the field of hypervalent iodine chemistry presents intriguing possibilities. nih.gov While not directly involving this compound as a catalyst itself, the principles of using iodine in higher oxidation states for selective oxidations could be applied to reactions involving this and similar iodinated phenols. nih.gov Research into the catalytic applications of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, continues to grow, and the insights gained could inform the development of new catalytic systems based on the this compound scaffold. nih.gov

The following table summarizes some of the established and potential catalytic applications involving this compound and related structures.

| Reaction Type | Catalyst/Reagent | Product Type | Potential Future Directions |

|---|---|---|---|

| Palladium-Catalyzed Tandem Ring Opening-Ring Closing | Palladium | Cyclopentene fused benzofurans and indoles | Exploration of new diazabicyclic alkenes and reaction conditions |

| Palladium-Catalyzed Intermolecular Tandem Reaction | Palladium | Spirocyclic compounds | Development of asymmetric versions of the reaction |

| Palladium-Catalyzed Cyclization | Palladium on Carbon (Pd/C) | Indene derivatives | Application to a wider range of substrates |

| Cross-Coupling Reactions | Various Transition Metals | Complex organic molecules | Development of novel ligands based on the this compound scaffold |

| Oxidative Dearomatization | Hypervalent Iodine Reagents | o-Quinones and o-Quinols | Investigation of catalytic systems using this compound derivatives |

Discovery of Novel Therapeutic Agents Based on the this compound Scaffold

The acetophenone (B1666503) scaffold is a common motif in naturally occurring phenolic compounds and has been the subject of extensive research for its diverse pharmacological activities. kib.ac.cnnih.gov Acetophenone derivatives have been reported to exhibit a wide range of biological effects, including cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities. kib.ac.cnnih.gov This broad spectrum of activity makes the this compound scaffold a promising starting point for the discovery of new therapeutic agents. researchgate.net

The presence of the hydroxyl and iodo substituents on the aromatic ring of this compound offers significant opportunities for structural modification and the development of structure-activity relationships (SAR). The hydroxyl group can be a key hydrogen bond donor or acceptor, interacting with biological targets. The iodine atom, with its size and lipophilicity, can influence the compound's binding affinity and pharmacokinetic properties.

Future research in this area will likely focus on several key strategies:

Synthesis of Analog Libraries: A systematic approach to synthesizing a diverse library of analogs of this compound will be crucial. This would involve modifying the substituents on the aromatic ring, as well as the acetyl group, to explore the impact of these changes on biological activity.

Target-Based Drug Discovery: With the advancement of molecular biology and computational modeling, a more targeted approach to drug discovery is possible. Researchers can identify specific biological targets, such as enzymes or receptors, that are implicated in a particular disease and then design and synthesize this compound derivatives that are predicted to bind to these targets.

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of a library of this compound analogs against various cell lines or disease models can help identify compounds with desired biological effects, even if the specific target is not yet known.

The following table outlines potential therapeutic areas where this compound derivatives could be explored, based on the known activities of the broader acetophenone class.

| Therapeutic Area | Potential Mechanism of Action | Rationale for Exploration |

|---|---|---|

| Oncology | Cytotoxicity, Induction of Apoptosis | Many natural acetophenones exhibit cytotoxic activity against cancer cell lines. researchgate.net |

| Infectious Diseases | Antimicrobial, Antimalarial Activity | Acetophenone derivatives have shown promise as antimicrobial and antimalarial agents. kib.ac.cnnih.gov |

| Dermatology | Antityrosinase Activity | Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. kib.ac.cnnih.gov |

| Inflammatory Diseases | Antioxidant Activity | The phenolic hydroxyl group can scavenge free radicals, which are implicated in inflammation. |

Applications in Advanced Materials Science and Functional Polymers

The unique chemical structure of this compound makes it a valuable building block for the development of advanced materials and functional polymers. The presence of multiple reactive sites—the phenolic hydroxyl group, the acetyl group, and the carbon-iodine bond—allows for a variety of polymerization and modification strategies.

The phenolic hydroxyl group can be utilized in the synthesis of polyesters, polyethers, and polycarbonates. The acetyl group can undergo various condensation reactions to form polymer backbones. The carbon-iodine bond is particularly interesting for its potential use in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, where it can act as an initiating or a controlling site.

Future research in this area could explore the following avenues:

High-Performance Polymers: The rigid aromatic core of this compound can impart thermal stability and mechanical strength to polymers. By incorporating this monomer into polymer chains, it may be possible to create new materials with enhanced properties for applications in electronics, aerospace, and automotive industries.

Functional Polymers: The iodo-substituent can be further functionalized post-polymerization to introduce a wide range of chemical moieties. This could lead to the development of polymers with specific functionalities, such as flame retardancy, antimicrobial properties, or sensing capabilities.

Stimuli-Responsive Materials: The phenolic hydroxyl group can be modified to create polymers that are responsive to changes in pH, temperature, or light. These "smart" materials could have applications in drug delivery, tissue engineering, and soft robotics.

Membranes for Separations: Polymers derived from this compound could be used to fabricate membranes for gas separation, water purification, and other separation processes. The specific chemical and physical properties of the polymer can be tailored to achieve high selectivity and permeability.

The following table provides a summary of potential applications of polymers derived from this compound.

| Application Area | Polymer Type | Key Feature |

|---|---|---|

| Electronics | High-performance polyesters or polyimides | Thermal stability, dielectric properties |

| Biomedical | Functionalized biocompatible polymers | Antimicrobial activity, drug delivery capabilities |

| Sensors | Conjugated polymers | Changes in optical or electrical properties upon analyte binding |

| Coatings | Cross-linked polymers | Flame retardancy, scratch resistance |

Integration of Artificial Intelligence and Machine Learning in Chemical Research on Aromatic Ketones

AI and ML can also be used to optimize synthetic routes. By analyzing vast databases of chemical reactions, these algorithms can identify the most efficient and sustainable pathways for synthesizing a target molecule. This can save significant time and resources in the laboratory. For instance, ML models can be used to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, for the synthesis of this compound.

Furthermore, AI is being employed in the de novo design of molecules with desired properties. By specifying a set of target properties, such as high binding affinity to a particular protein or specific spectral characteristics, AI algorithms can generate novel molecular structures that are likely to possess those properties. This has the potential to dramatically accelerate the discovery of new drugs and materials based on the aromatic ketone scaffold.

The following table highlights some of the key areas where AI and ML can be applied to the research of this compound.

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Rapid screening of virtual libraries of compounds, reducing the need for extensive experimental testing. |

| Synthesis Planning | Retrosynthesis algorithms, Reaction prediction models | Identification of novel and efficient synthetic routes, leading to cost and time savings. |

| Drug Discovery | Generative models, Docking simulations | Design of new drug candidates with improved efficacy and reduced side effects. |

| Materials Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Discovery of new polymers and materials with tailored properties for specific applications. |

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 62615-24-1 | C₈H₇IO₂ sigmaaldrich.comnih.gov |

| 1-(4-Hydroxy-3,5-diiodophenyl)ethanone | 7191-55-1 | C₈H₆I₂O₂ nih.gov |

| 1-(4-Iodophenyl)ethanone | 13329-40-3 | C₈H₇IO nih.gov |

| 1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone | Not available | C₉H₉IO₃ chemspider.com |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone) | 2478-38-8 | C₁₀H₁₂O₄ nist.gov |

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) | 498-02-2 | C₉H₁₀O₃ researchgate.netasianpubs.org |

| 2-Iodophenol | 533-58-4 | C₆H₅IO dtu.dk |

| 4-Iodophenol | 540-38-5 | C₆H₅IO dtu.dk |

| 2,4,6-Triiodophenol | 609-23-4 | C₆H₃I₃O dtu.dk |

| 2,6-Diiodophenol | 608-33-3 | C₆H₄I₂O dtu.dk |

| 2,4-Diiodophenol | 609-21-2 | C₆H₄I₂O dtu.dk |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Hydroxy-3-iodophenyl)ethanone?